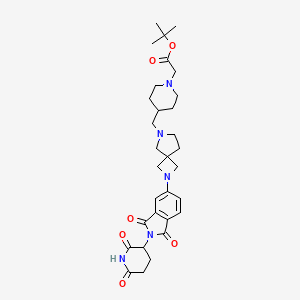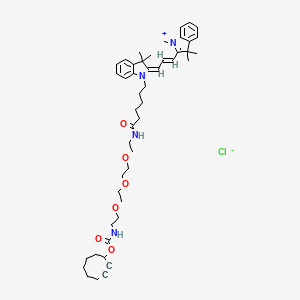![molecular formula C10H16O B12372829 [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,6R)-7,7-dimethyl-3-bicyclo[410]hept-2-enyl]methanol is a bicyclic compound with a unique structure that includes a bicyclo[410]heptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a reducing agent to introduce the methanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo[3.1.1]hept-2-ene-2-methanol: This compound has a different ring system and functional groups, leading to distinct chemical properties and applications.
Uniqueness
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol is unique due to its specific ring structure and the presence of the methanol group. This combination of features gives it distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H16O |
|---|---|
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3/t8-,9+/m1/s1 |
Clé InChI |
NATPOHWVZBGQEV-BDAKNGLRSA-N |
SMILES isomérique |
CC1([C@H]2[C@@H]1C=C(CC2)CO)C |
SMILES canonique |
CC1(C2C1C=C(CC2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
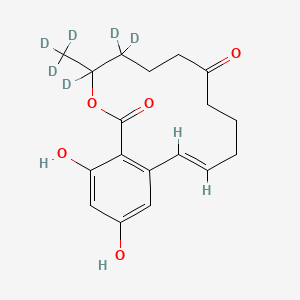
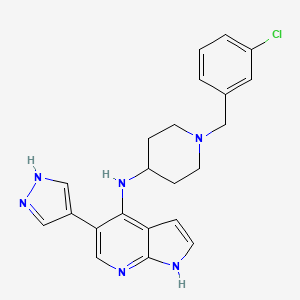
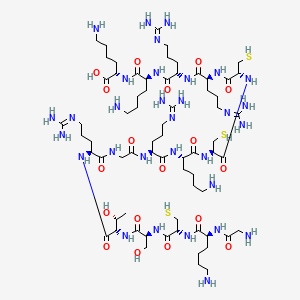
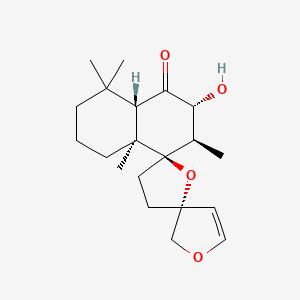
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

